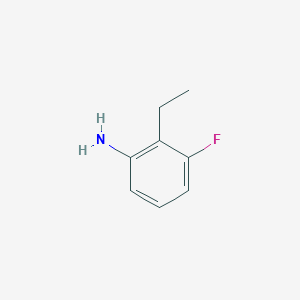
2-Ethyl-3-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-fluoroaniline is an organic compound belonging to the class of fluorinated anilines It is characterized by the presence of an ethyl group and a fluorine atom attached to the benzene ring, along with an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-fluoroaniline typically involves the introduction of the ethyl and fluoro substituents onto the aniline ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced to the benzene ring through the reaction of aniline with a fluorinating agent. The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration of ethylbenzene followed by reduction to obtain the corresponding ethylaniline. Subsequent fluorination can be achieved using selective fluorinating agents under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of nitro derivatives back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic or acidic conditions.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products are primarily the original aniline or its derivatives.
- Substitution reactions yield various substituted anilines depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-fluoroaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of dyes, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-fluoroaniline involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The ethyl group may also influence the compound’s hydrophobic interactions and overall bioavailability .
Vergleich Mit ähnlichen Verbindungen
4-Fluoroaniline: Another fluorinated aniline with the fluorine atom in the para position.
2-Fluoroaniline: Lacks the ethyl group but has similar fluorine substitution.
3-Fluoroaniline: Similar structure but without the ethyl group.
Uniqueness: 2-Ethyl-3-fluoroaniline is unique due to the combined presence of both ethyl and fluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated anilines .
Eigenschaften
Molekularformel |
C8H10FN |
|---|---|
Molekulargewicht |
139.17 g/mol |
IUPAC-Name |
2-ethyl-3-fluoroaniline |
InChI |
InChI=1S/C8H10FN/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2,10H2,1H3 |
InChI-Schlüssel |
RWNBRROKBLKJDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC=C1F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


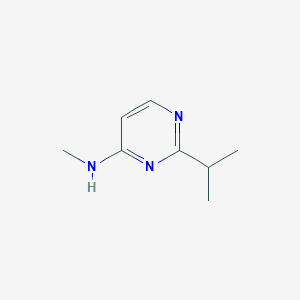
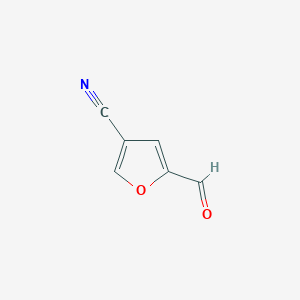
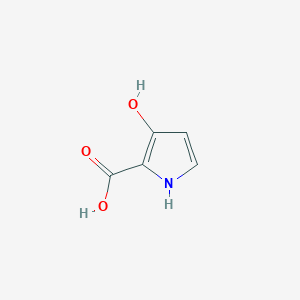
![[6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine](/img/structure/B13120764.png)
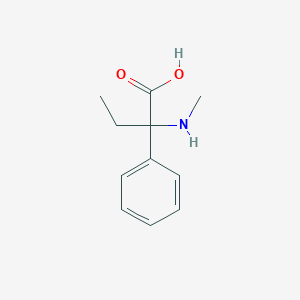

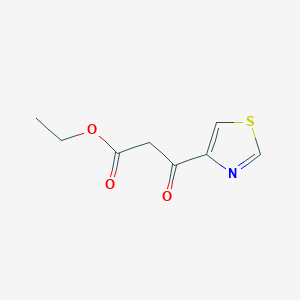
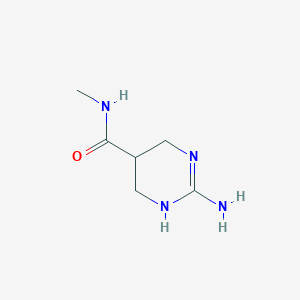

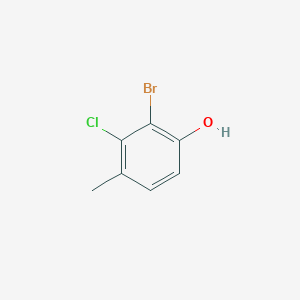
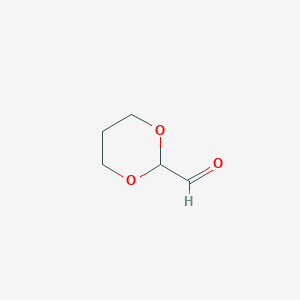

![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylicacid](/img/structure/B13120831.png)
![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13120838.png)
